![molecular formula C14H15N3O5S2 B2687526 Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate CAS No. 2097898-35-4](/img/structure/B2687526.png)
Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate” is a chemical compound with the molecular formula C14H15N3O5S2 and a molecular weight of 369.41. The compound contains a 1,2,5-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds related to "Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate" have been utilized in synthetic chemistry for constructing various complex molecules. For instance, the synthesis of thiadiazole and pyridine derivatives demonstrates the compound's utility in creating molecules with potential biological activities (El‐Emary, Al-muaikel, & Moustafa, 2002). Additionally, the development of electrochromic materials based on thiadiazolo[3,4-c]pyridine derivatives indicates its importance in materials science, particularly for creating polymers with color-changing properties under different electrical or environmental conditions (Ming et al., 2015).
Biological Activity
Some derivatives have shown significant biological activities. For example, compounds containing thiadiazole structures have been explored for their antiulcer potential, demonstrating cytoprotective properties in preclinical models (Starrett et al., 1989). Furthermore, the synthesis of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates has been reported to possess antiproliferative effects against human leukemic cells, highlighting the therapeutic potential of these compounds in cancer research (Sharath Kumar et al., 2014).
Advanced Materials and Photodynamic Therapy
The compound's derivatives have also found applications in the development of advanced materials and therapies. The synthesis and characterisation of new zinc phthalocyanine derivatives, substituted with thiadiazole groups, have shown promising results for photodynamic therapy applications due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis and Green Chemistry
Moreover, thiadiazine derivatives have been utilized as efficient catalysts in aqueous media for the synthesis of various heterocyclic compounds, demonstrating the compound's role in promoting green chemistry principles (Khazaei et al., 2015).
Mecanismo De Acción
Target of action
They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Compounds with a 1,2,5-thiadiazole scaffold often interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical pathways
Compounds with a 1,2,5-thiadiazole scaffold can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of action
Compounds with a 1,2,5-thiadiazole scaffold can have a variety of effects due to their broad spectrum of biological activities .
Análisis Bioquímico
Biochemical Properties
. They have been found to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells .
Cellular Effects
The cellular effects of Methyl 4-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}benzoate are currently unknown due to the lack of specific studies on this compound. Some 1,3,4-thiadiazole derivatives have shown cytotoxic properties against selected human cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Some 1,3,4-thiadiazole derivatives have been connected with the inhibition of certain kinases , suggesting potential pathways of action.
Propiedades
IUPAC Name |
methyl 4-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c1-21-14(18)10-2-4-12(5-3-10)24(19,20)17-7-6-11(9-17)22-13-8-15-23-16-13/h2-5,8,11H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJDWYBKTRJJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethyl-N-(4-ethylphenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2687444.png)
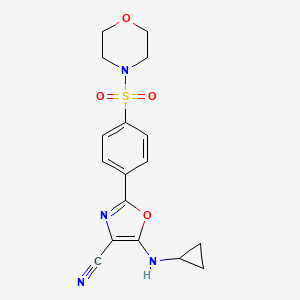
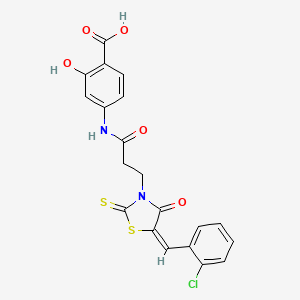
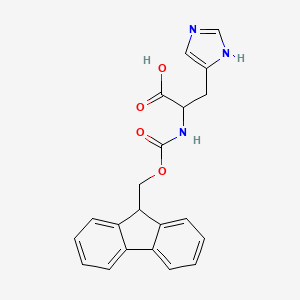


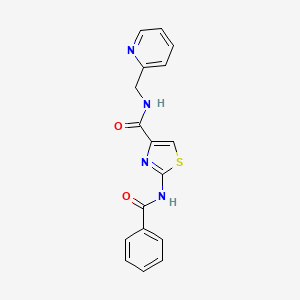
![[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2687454.png)
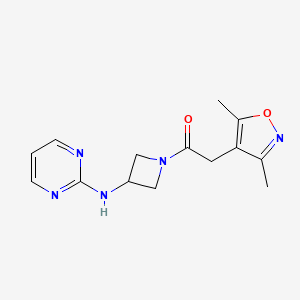
![Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2687456.png)
![1-(2-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2687460.png)
![(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2687461.png)
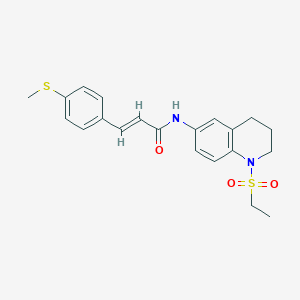
![[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2687465.png)
